4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Aldehyde formation: The benzaldehyde moiety can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: 4-{[3-(3-bromophenyl)-1-ethyl-1H-pyrazol-5-yl]oxy}benzoic acid.
Reduction: 4-{[3-(3-bromophenyl)-1-ethyl-1H-pyrazol-5-yl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.
Comparison with Similar Compounds
Similar Compounds
4-{[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-5-yl]oxy}benzaldehyde: Similar structure with a bromine atom at the para position.
4-{[3-(3-chlorophenyl)-1-ethyl-1H-pyrazol-5-yl]oxy}benzaldehyde: Similar structure with a chlorine atom instead of bromine.
4-{[3-(3-methylphenyl)-1-ethyl-1H-pyrazol-5-yl]oxy}benzaldehyde: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom at the meta position on the phenyl ring in 4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Properties
Molecular Formula |
C18H15BrN2O2 |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-21-18(23-16-8-6-13(12-22)7-9-16)11-17(20-21)14-4-3-5-15(19)10-14/h3-12H,2H2,1H3 |
InChI Key |
MZBXDMBMWJCSEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC(=CC=C2)Br)OC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.